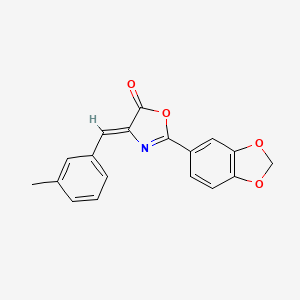![molecular formula C22H24Cl2N4O4 B11554997 2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11554997.png)
2-(2,4-Dichlorophenoxy)-N'-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of dichlorophenoxy and nitrophenyl groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide typically involves multiple steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by the chlorination of phenol followed by reaction with chloroacetic acid under basic conditions.
Synthesis of Hydrazide: The 2,4-Dichlorophenoxyacetic acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: The hydrazide is then subjected to a condensation reaction with 2-(2-ethylpiperidin-1-yl)-5-nitrobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the piperidine ring or nitrophenyl group.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function.
Pathways Involved: The compound may interfere with oxidative stress pathways or protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A simpler analog used as a herbicide.
2,4,5-Trichlorophenoxyacetic Acid: Another herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propanoic Acid: Used in similar applications but with different reactivity.
Uniqueness
2-(2,4-Dichlorophenoxy)-N’-[(E)-[2-(2-ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C22H24Cl2N4O4 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-[2-(2-ethylpiperidin-1-yl)-5-nitrophenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C22H24Cl2N4O4/c1-2-17-5-3-4-10-27(17)20-8-7-18(28(30)31)11-15(20)13-25-26-22(29)14-32-21-9-6-16(23)12-19(21)24/h6-9,11-13,17H,2-5,10,14H2,1H3,(H,26,29)/b25-13+ |
InChI Key |
ZEMNQMUDZTVJEV-DHRITJCHSA-N |
Isomeric SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCC1CCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11554920.png)
![N-[3-(dimethylamino)phenyl]-3-phenylpropanamide](/img/structure/B11554925.png)
![3,4-Dimethoxy-N-({N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11554930.png)
![N'~1~,N'~3~-bis[(E)-(2,3,4-trimethoxyphenyl)methylidene]propanedihydrazide](/img/structure/B11554931.png)
![2-(2,4-Dichlorophenoxy)-N-[2,2,2-trichloro-1-(4-acetamidobenzenesulfonamido)ethyl]acetamide](/img/structure/B11554933.png)
![2-iodo-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11554934.png)
![2-(4-bromophenyl)-5,8-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11554943.png)

![4-[(E)-(2-{[(3-methylphenyl)amino]acetyl}hydrazinylidene)methyl]phenyl benzoate (non-preferred name)](/img/structure/B11554968.png)
![2-(3-chlorophenyl)-4-{[(2-chlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11554976.png)
![N'-[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11554980.png)
![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11554984.png)
![N'-[(E)-[2-(Dimethylamino)-5-nitrophenyl]methylidene]pyridine-4-carbohydrazide](/img/structure/B11555001.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-1-phenylmethanesulfonamide](/img/structure/B11555006.png)
